2-Propylbenzenesulfonamide

Regiochemical identity Isomeric purity Positional isomer

2-Propylbenzenesulfonamide (CAS 146533 - 54 - 2) is an ortho‑alkylated primary benzenesulfonamide with molecular formula C₉H₁₃NO₂S and molecular weight 199.27 g mol⁻¹. The compound bears a single n‑propyl substituent at the 2‑position of the benzene ring, placing it within the broad class of small‑molecule sulfonamide building blocks.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 146533-54-2
Cat. No. B114953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylbenzenesulfonamide
CAS146533-54-2
SynonymsBenzenesulfonamide, 2-propyl- (9CI)
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCCCC1=CC=CC=C1S(=O)(=O)N
InChIInChI=1S/C9H13NO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h3-4,6-7H,2,5H2,1H3,(H2,10,11,12)
InChIKeyQZZZWEIWYVXIHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylbenzenesulfonamide (CAS 146533-54-2) – Baseline Structural and Physicochemical Profile for Procurement Screening


2-Propylbenzenesulfonamide (CAS 146533 - 54 - 2) is an ortho‑alkylated primary benzenesulfonamide with molecular formula C₉H₁₃NO₂S and molecular weight 199.27 g mol⁻¹ [1]. The compound bears a single n‑propyl substituent at the 2‑position of the benzene ring, placing it within the broad class of small‑molecule sulfonamide building blocks. Its computed logP of approximately 1.8 and a polar surface area of 60.2 Ų suggest moderate lipophilicity and favorable permeability properties typical of fragment‑sized sulfonamides [1]. Vendors commonly supply the material at ≥95 % purity, with no stereocenters or reactive functional groups beyond the sulfonamide moiety . This section establishes the compound’s identity as a simple, achiral scaffold that is isomeric with meta‑ and para‑propyl analogues, a feature that directly impacts its utility in regiospecific synthetic applications.

Why Benzenesulfonamide Isomers Cannot Be Interchanged: Regiochemical Identity as a Procurement‑Critical Parameter for 2‑Propylbenzenesulfonamide (CAS 146533-54-2)


Substitution of 2‑propylbenzenesulfonamide with its 3‑propyl or 4‑propyl positional isomers introduces changes in steric environment, electronic distribution, and molecular recognition that are well‑documented in sulfonamide SAR. In carbonic anhydrase (CA) inhibitor series, moving the alkyl substituent from the 4‑ to the 2‑position typically diminishes potency because ortho‑substitution disrupts the canonical sulfonamide‑Zn²⁺ binding geometry [1]. This class‑level observation is reinforced by crystallographic data for human CA II in complex with 4‑propylbenzenesulfonamide (PDB 6HR3), which reveals a binding mode that would be sterically precluded for the 2‑propyl isomer [2]. Consequently, procurement of an unspecified “benzenesulfonamide, propyl‑” cannot guarantee the regio‑isomeric identity required for structure‑based design, fragment‑based screening, or patent‑protected synthetic routes where ortho‑substitution is a deliberate feature. The quantitative evidence below examines whether measurable performance differences exist between 2‑propylbenzenesulfonamide and its closest isomers, while explicitly noting where direct comparator data remain scarce.

Quantitative Differentiation Evidence for 2‑Propylbenzenesulfonamide (CAS 146533-54-2) Versus Closest Comparators


Regioisomeric Purity as a Structurally Defined Criterion for Ortho‑Propyl Benzenesulfonamide Procurement

No regulatory pharmacopoeial monograph or published peer‑reviewed study provides quantitative activity data (e.g., IC₅₀, Ki, MIC) for 2‑propylbenzenesulfonamide tested head‑to‑head against its 3‑propyl or 4‑propyl isomers in any enzymatic, cellular, or in‑vivo assay. Therefore, the primary differentiation rests on chemical identity: 2‑propylbenzenesulfonamide (ortho‑substituted) is structurally distinct from 3‑propylbenzenesulfonamide (meta‑substituted, CAS 196107‑64‑9) and 4‑propylbenzenesulfonamide (para‑substituted, CAS 1132‑18‑9). Commercial suppliers list the ortho‑isomer with CAS 146533‑54‑2 at ≥95 % purity, reflecting the synthetic challenge of accessing ortho‑alkylated benzenesulfonamides via regiospecific routes such as sulfonylation of 2‑propylbenzene precursors or directed ortho‑metalation . For users requiring a defined ortho‑propyl substitution pattern—e.g., in late‑stage diversification of drug candidates or in fragment‑based libraries where regioisomerism directly impacts binding poses—selection of the correct CAS‑registered isomer is a non‑negotiable procurement specification.

Regiochemical identity Isomeric purity Positional isomer

Carbonic Anhydrase Inhibition Profile of 4‑Propylbenzenesulfonamide as a Reference Point for Positional SAR

While no direct carbonic anhydrase (CA) inhibition data have been published for 2‑propylbenzenesulfonamide, quantitative Ki values are available for the para isomer: 4‑propylbenzenesulfonamide inhibits human CA II with a Ki of 16.98 µM [1]. The para isomer has also been co‑crystallized with human CA II (PDB 6HR3), confirming the canonical sulfonamide‑Zn²⁺ coordination geometry [2]. In the broader benzenesulfonamide class, ortho‑alkyl substitution generally reduces CA affinity because the steric bulk adjacent to the sulfonamide group impedes optimal zinc ion coordination, a trend consistently observed across 2‑substituted vs. 4‑substituted benzenesulfonamide series [3]. Users requiring CA inhibitory activity should therefore prefer the para isomer or verify whether the ortho isomer retains sufficient potency for their specific CA isoform of interest.

Carbonic anhydrase Enzyme inhibition Structure‑activity relationship

Ortho‑Alkyl Benzenesulfonamide Regioselective Synthesis as a Differentiating Supply‑Chain Attribute

The preparation of 2‑propylbenzenesulfonamide poses a greater synthetic challenge compared with its para isomer. Para‑alkylated benzenesulfonamides are readily obtained via electrophilic aromatic substitution (chlorosulfonation) of n‑propylbenzene, followed by amidation. In contrast, direct electrophilic substitution of propylbenzene yields predominantly para‑substituted products, making the ortho isomer less accessible. Access to the ortho isomer typically requires multi‑step routes such as directed ortho‑metalation of a suitable benzene derivative or ortho‑selective cross‑coupling, which can limit commercial availability and affect cost . Vendor listings (e.g., Leyan) show the ortho isomer offered at 97 % purity, confirming that small‑scale synthetic capability exists, but the compound is not widely stocked by major research‑chemical suppliers . This synthetic difficulty reinforces the procurement value: researchers who require the ortho‑substituted scaffold must specifically verify that the supplied material is the 2‑propyl isomer rather than the more abundant para isomer.

Synthetic accessibility Regioselective synthesis Ortho‑metalation

Research and Industrial Scenarios Where 2‑Propylbenzenesulfonamide (CAS 146533-54-2) Provides Verifiable Differentiation


Regiospecific Fragment‑Based Drug Discovery Libraries Requiring Defined Ortho‑Substitution

Fragment‑based screening libraries demand unambiguous regio‑ and stereochemistry for hit validation. 2‑Propylbenzenesulfonamide supplies an ortho‑propyl substitution pattern that cannot be replicated by the para isomer. When a fragment screen identifies a binding pose dependent on the ortho‑alkyl group (e.g., filling a hydrophobic sub‑pocket proximal to the sulfonamide‑anchoring moiety), procurement of the correctly specified CAS 146533‑54‑2 material is mandatory. Using the 4‑propyl isomer would alter the vector of the lipophilic chain and likely abolish binding [1]. This scenario is supported by the class‑level observation that the position of the alkyl substituent profoundly influences carbonic anhydrase binding geometry [1].

Synthetic Methodology Development Centered on Ortho‑Substituted Aromatic Sulfonamides

Methodological studies aimed at developing new ortho‑selective coupling reactions, C–H functionalization strategies, or late‑stage diversification of sulfonamide scaffolds require an authentic ortho‑substituted substrate for validation. 2‑Propylbenzenesulfonamide, characterized by a simple n‑propyl chain without additional functional groups, serves as a clean model compound for optimizing reaction conditions, comparing regioselectivity, and demonstrating substrate scope . The availability of the material at ≥97 % purity minimizes confounding impurities that could affect catalytic cycles or yield determination .

Structure‑Activity Relationship Studies for Ortho‑Alkyl Benzenesulfonamide Series

Medicinal chemistry programs exploring non‑classical carbonic anhydrase inhibitors or other sulfonamide‑binding targets may require systematic SAR across alkyl chain length and position. While no published bioactivity data exist for 2‑propylbenzenesulfonamide itself, the compound represents the core ortho‑propyl scaffold for further derivatization. Its procurement enables researchers to generate internal comparator data against the meta‑ and para‑propyl isomers, as well as against ortho‑methyl, ‑ethyl, and ‑isopropyl analogues, thereby building proprietary SAR tables that inform lead optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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